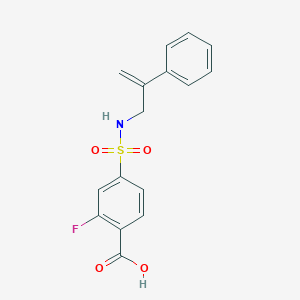
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a sulfamoyl group attached to a phenylprop-2-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multi-step organic reactionsThe phenylprop-2-enyl moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylprop-2-enyl moiety can yield benzoic acid derivatives, while reduction of the sulfamoyl group can produce corresponding amines .
Scientific Research Applications
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group can modulate its solubility and bioavailability. The phenylprop-2-enyl moiety may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzoic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2-(2-Fluoro-4-biphenylyl)propionic acid
Uniqueness
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the sulfamoyl group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11(12-5-3-2-4-6-12)10-18-23(21,22)13-7-8-14(16(19)20)15(17)9-13/h2-9,18H,1,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSHZCFIKTOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(hydroxymethyl)pyridin-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7413123.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7413134.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-2-(difluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7413142.png)
![3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7413144.png)
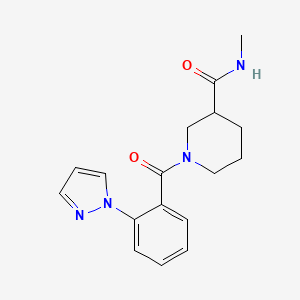
![3-[1-(Dimethylsulfamoyl)piperidin-4-yl]-3-phenylpropanoic acid](/img/structure/B7413152.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B7413162.png)
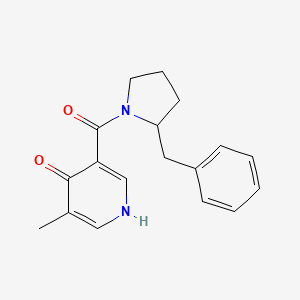
![N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7413181.png)
![4-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7413184.png)
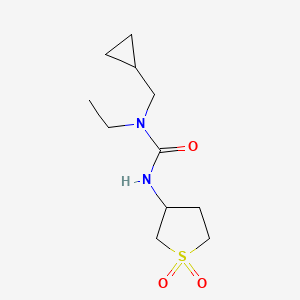

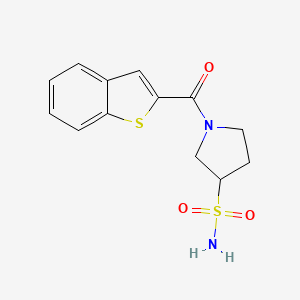
![2-Ethyl-1-[4-(methoxymethyl)phenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7413219.png)
